4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a chemical compound with diverse applications in scientific research. It is known for its multifaceted nature and potential for groundbreaking discoveries. This compound belongs to the class of indole derivatives, which are known for their wide range of biological activities .
Properties
IUPAC Name |
4-butoxy-N-(2-oxo-1H-benzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-3-13-27-15-9-7-14(8-10-15)21(25)23-18-11-12-19-20-16(18)5-4-6-17(20)22(26)24-19/h4-12H,2-3,13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGFIKSZUCSGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Substituted Aniline Derivatives
A modified Fischer indole synthesis can generate the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold. For example, heating a substituted aniline with a ketone in acidic conditions induces cyclization. In one protocol, 6-nitro-1,2-dihydrobenzo[cd]indol-2-one was reduced to the corresponding amine using hydrogenation over palladium on carbon.
Key Reaction Conditions :
Alternative Cyclization Routes
Photochemical or thermal cyclization of enamine precursors has also been reported. For instance, heating 2-(2-bromophenyl)acetamide with copper iodide and trans-1,2-cyclohexanediamine in dimethylformamide (DMF) at 110°C for 24 hours yielded the benzo[cd]indole framework.
Preparation of 4-Butoxybenzoyl Chloride
The 4-butoxybenzamide group is introduced via coupling of 4-butoxybenzoyl chloride with the benzo[cd]indole amine.
Synthesis of 4-Butoxybenzoic Acid
4-Butoxybenzoic acid is synthesized by alkylation of 4-hydroxybenzoic acid with 1-bromobutane under basic conditions:
$$
\text{4-Hydroxybenzoic acid} + \text{1-Bromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Butoxybenzoic acid}
$$
Optimized Conditions :
Conversion to Acyl Chloride
4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:
$$
\text{4-Butoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{4-Butoxybenzoyl chloride}
$$
Conditions :
Amide Bond Formation
Coupling the benzo[cd]indole-6-amine with 4-butoxybenzoyl chloride is critical. Multiple methods have been explored:
Schotten-Baumann Reaction
A classical approach involves reacting the amine with the acyl chloride in a biphasic system:
$$
\text{Benzo[cd]indol-6-amine} + \text{4-Butoxybenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Target Compound}
$$
Representative Data :
Coupling Reagent-Mediated Synthesis
Modern methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
$$
\text{Amine} + \text{4-Butoxybenzoic acid} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Optimized Protocol :
- Reagents : HATU (1.2 equiv), DIPEA (3 equiv)
- Solvent : Anhydrous DMF, 25°C, 12 hours
- Yield : 78%
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, H₂O/EtOH, 0–5°C | 65% | 95% | |
| HATU-mediated | HATU, DIPEA, DMF, 25°C | 78% | 98% | |
| SOCl₂ activation | SOCl₂, Et₃N, DCM | 72% | 97% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) as eluent. Fractions are analyzed by TLC (Rf = 0.4 in EtOAc/hexane 1:1).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H), 7.89–7.75 (m, 4H), 6.94 (d, J = 8.8 Hz, 2H), 4.12 (t, J = 6.4 Hz, 2H), 1.82–1.75 (m, 2H), 1.52–1.43 (m, 2H), 0.98 (t, J = 7.2 Hz, 3H).
- LC-MS : m/z 379.2 [M+H]⁺ (calc. 378.4).
Challenges and Optimization
Byproduct Formation
Over-alkylation at the indole nitrogen is a common issue. Using protective groups (e.g., Boc) during coupling steps reduces side reactions.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to THF or dichloromethane improves isolation.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
- 4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Uniqueness
This compound is unique due to its specific structural features and the presence of the butoxy group, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular imaging. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 305.36 g/mol |
| CAS Number | 955825-86-2 |
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may induce apoptosis in cancer cells through lysosomal targeting, leading to cell death via autophagic processes.
Key Findings:
- Apoptosis Induction : Studies have shown that derivatives of benzo[cd]indole structures can trigger apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been observed to activate apoptotic pathways in hepatocellular carcinoma (HCC) models .
- Autophagy Modulation : The compound may also enhance autophagic activity. Research suggests a crosstalk between autophagy and apoptosis, where the induction of one pathway can reinforce the other, ultimately leading to increased efficacy against tumor cells .
Biological Activity Studies
Several studies have investigated the biological activities associated with compounds related to this compound.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Hepatocellular Carcinoma : The compound showed potent inhibitory activity on cell migration and proliferation .
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Tumor Models : Animal models treated with derivatives similar to this compound exhibited reduced tumor growth and enhanced survival rates compared to controls .
Case Studies
A notable case study involved the synthesis and evaluation of benzo[cd]indole derivatives where one such derivative displayed dual functionality as a fluorescent imaging agent and an anticancer agent. This highlights the potential application of this compound in both therapeutic and diagnostic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
